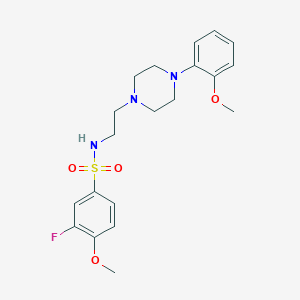
3-fluoro-4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26FN3O4S and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Fluoro-4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, a compound with the CAS number 1049387-63-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H26FN3O4S, with a molecular weight of 423.5 g/mol. Its structure includes a sulfonamide group, which is known for its role in antibacterial activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26FN3O4S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1049387-63-4 |
The biological activity of this compound primarily revolves around its interaction with various biological targets. Its sulfonamide moiety is believed to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis and leading to bacterial cell death. Additionally, the piperazine ring may enhance binding affinity to certain receptors, potentially affecting neurotransmitter systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bactericidal Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these pathogens range from 15.625 to 125 μM, indicating a strong bactericidal effect .
- Antibiofilm Activity : The compound demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentration (MBIC) values between 62.216 and 124.432 μg/mL . This suggests potential utility in treating chronic infections associated with biofilms.
Case Study 1: Efficacy Against MRSA
A study evaluated the efficacy of various compounds against MRSA biofilms, wherein this compound was noted to significantly inhibit biofilm formation at concentrations as low as 0.007 mg/mL . This highlights its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Selectivity for Dopamine Receptors
In another investigation focusing on dopamine receptor interactions, derivatives of the compound were synthesized and tested for selectivity towards dopamine D3 receptors over D2 receptors. Some derivatives exhibited over 1000-fold selectivity for D3 receptors, suggesting that modifications to the piperazine moiety can enhance receptor binding profiles .
Comparative Biological Activity
To better understand the biological activity of this compound relative to others in its class, a comparison table is provided below:
| Compound Name | MIC (μM) | Target Pathogen | Activity Type |
|---|---|---|---|
| This compound | 15.625 - 125 | Staphylococcus aureus | Bactericidal |
| Compound X (example) | <10 | Pseudomonas aeruginosa | Bactericidal |
| Compound Y (example) | >200 | Candida albicans | Fungistatic |
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O4S/c1-27-19-8-7-16(15-17(19)21)29(25,26)22-9-10-23-11-13-24(14-12-23)18-5-3-4-6-20(18)28-2/h3-8,15,22H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYADLIMDIGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














